molecular formula C9H15Cl2N3S B3087727 [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride CAS No. 1177309-80-6

[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride

Cat. No.: B3087727
CAS No.: 1177309-80-6
M. Wt: 268.21 g/mol
InChI Key: WGJAMLJCIBXYMF-UHFFFAOYSA-N
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Description

[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride: is a complex organic compound that features an imidazo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo-thiazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the ethylamine group and the final conversion to the dihydrochloride salt. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the successful execution of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo-thiazole derivatives and related heterocyclic compounds. Examples include:

  • 2,3-Dimethylimidazo[1,2-a]pyridine
  • 2,3-Dimethylimidazo[1,2-b]pyridazine
  • 2,3-Dimethylimidazo[1,2-c]pyrimidine

Uniqueness

What sets [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the ethylamine group. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.2ClH/c1-6-7(2)13-9-11-8(3-4-10)5-12(6)9;;/h5H,3-4,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJAMLJCIBXYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)CCN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride
Reactant of Route 2
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride
Reactant of Route 3
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride
Reactant of Route 4
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride
Reactant of Route 5
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride
Reactant of Route 6
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride

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